z-Tyr-ome

Descripción general

Descripción

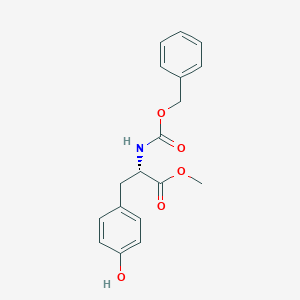

Z-Tyr-ome, also known as N-Cbz-L-tyrosine methyl ester, is an organic compound with the chemical formula C18H19NO5. It is a derivative of tyrosine, an amino acid, and is often used in peptide synthesis and other biochemical applications. The compound is characterized by its solid form and solubility in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Z-Tyr-ome is typically synthesized through the esterification of N-Cbz-L-tyrosine. The process involves the reaction of N-Cbz-L-tyrosine with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Z-Tyr-ome undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group in this compound can be oxidized to form quinones.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The benzyl protecting group can be removed under hydrogenation conditions to yield L-tyrosine methyl ester.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Hydrogenation is typically carried out using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Oxidation: Quinones

Reduction: L-tyrosine methyl ester

Substitution: L-tyrosine methyl ester

Aplicaciones Científicas De Investigación

Drug Discovery

High-Throughput Screening

z-Tyr-ome is integral in high-throughput screening assays for identifying inhibitors of protein kinases. The Z'-LYTE technology utilizes fluorescence resonance energy transfer (FRET) to quantitatively measure the activity of kinases, allowing for rapid screening of potential drug candidates that target tyrosine and serine/threonine kinases. This method is advantageous as it does not require radioactive or antibody-based reagents and can be easily integrated into automated systems .

Selectivity Profiling

The ability to profile selectivity among various kinase targets is critical in drug development. This compound can be employed to develop custom peptide substrates that enhance the specificity of kinase assays, thus facilitating the identification of selective inhibitors that minimize off-target effects .

Enzymatic Studies

Proton-Coupled Electron Transfer

Research has demonstrated that this compound and its analogs are useful in studying proton-coupled electron transfer mechanisms in enzymes. For instance, tyrosine radicals derived from this compound have been utilized to investigate their roles in enzymatic reactions, such as those involving galactose oxidase and cytochrome c oxidase. These studies provide insights into the fundamental biochemical processes and the design of more efficient enzymes .

Enhancing Enzymatic Activity

The incorporation of this compound into enzyme active sites has been shown to enhance oxidase activity. By modifying the proton donation capabilities of tyrosine residues, researchers can achieve improved catalytic efficiency in enzymatic reactions, paving the way for advancements in biocatalysis and synthetic biology .

Peptide Synthesis

Chemoenzymatic Methods

this compound is employed in chemoenzymatic synthesis routes for peptides. For example, studies have illustrated the successful coupling of this compound with phenylalanine using proteases in a one-pot reaction, yielding high conversion rates . This approach allows for the efficient synthesis of complex peptides with specific functionalities.

C-terminal Modifications

The ability to modify the C-terminal end of peptides using this compound has significant implications for peptide therapeutics. The methoxy group present in this compound facilitates various chemical reactions that can lead to tailored peptide structures with enhanced stability and bioactivity .

Case Studies

Mecanismo De Acción

The mechanism of action of Z-Tyr-ome involves its role as a substrate in enzymatic reactions. The compound interacts with enzymes through its ester and phenolic groups, facilitating the formation of peptide bonds and other biochemical transformations. The molecular targets include various proteases and esterases that catalyze the hydrolysis and formation of peptide bonds .

Comparación Con Compuestos Similares

Similar Compounds

N-Cbz-L-tyrosine: Similar to Z-Tyr-ome but lacks the ester group.

L-tyrosine methyl ester: Similar structure but without the benzyl protecting group.

N-Cbz-L-phenylalanine methyl ester: Similar protecting group and ester functionality but with phenylalanine instead of tyrosine

Uniqueness

This compound is unique due to its combination of the benzyl protecting group and the ester functionality, making it a versatile intermediate in peptide synthesis and other biochemical applications. Its solubility in various organic solvents and stability under different reaction conditions further enhance its utility in research and industrial applications .

Actividad Biológica

z-Tyr-ome, also known as Z-Tyrosine methyl ester, is a derivative of the amino acid tyrosine that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₈H₁₉NO₅

- Molecular Weight : 327.35 g/mol

- CAS Number : 7010613

- Physical State : White to off-white solid

- Solubility : Soluble in water and organic solvents

Synthesis of this compound

The synthesis of this compound typically involves the methylation of tyrosine using methyl iodide or dimethyl sulfate in the presence of a base. This process yields the methyl ester form of tyrosine, which can be further modified for various applications in medicinal chemistry and biochemistry.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various pathogenic bacteria and fungi. The results from several assays are summarized in Table 1.

| Compound | Activity Type | Tested Organisms | Results |

|---|---|---|---|

| This compound | Antimicrobial | Pseudomonas aeruginosa, Candida albicans | Moderate activity observed |

| This compound | Antifungal | Aspergillus niger | Effective at higher concentrations |

The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Cytotoxicity and Cancer Research

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. The MTT assay was used to determine cell viability after treatment with varying concentrations of the compound. The findings are displayed in Table 2.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

The results indicate that this compound exhibits dose-dependent cytotoxicity against certain tumor cell lines, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound may be attributed to its ability to influence enzymatic pathways and protein interactions. Specifically, it has been shown to inhibit tyrosine phosphatase, which plays a critical role in cellular signaling pathways related to growth and proliferation. This inhibition can lead to enhanced signaling through pathways that promote cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : In a study published in MDPI, various derivatives of tyrosine were tested for their antimicrobial properties. The study found that compounds similar to this compound showed significant activity against multi-drug resistant strains of bacteria, highlighting their potential as new therapeutic agents .

- Cytotoxicity Assessment : A recent evaluation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, suggesting its potential utility in cancer treatment protocols .

- Enzymatic Inhibition : Research indicated that this compound can inhibit enzymes involved in metabolic pathways, which could have implications for metabolic disorders and obesity management .

Propiedades

IUPAC Name |

methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLMDHBKALJDBW-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426678 | |

| Record name | z-tyr-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13512-31-7 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13512-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | z-tyr-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrosine, N-carboxy-, N-benzyl methyl ester, L- (8CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What challenges are associated with using Z-Tyr-OMe in peptide synthesis, and how can they be addressed?

A1: One challenge encountered when using this compound in peptide synthesis is the potential for incomplete t-butylation of the tyrosine residue. Research has shown that t-butylation of this compound may only reach approximately 75% conversion even after several hours of reaction time []. This incomplete conversion can lead to side reactions and purification challenges.

Q2: How is this compound utilized in studying immobilized enzyme kinetics?

A2: this compound plays a crucial role as a substrate in investigating the kinetics of immobilized enzymes, specifically immobilized α-chymotrypsin []. By reacting this compound with Arg-NH2 in a recycle reactor, researchers can monitor the dipeptide synthesis reaction catalyzed by the immobilized enzyme. Analyzing the reaction progress curves generated from this system allows for the determination of kinetic parameters like Michaelis-Menten constants and reaction rates. This information provides valuable insights into the efficiency and behavior of immobilized α-chymotrypsin in peptide synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.